1-(3-Aminophenyl)-2-(ethylsulfonyl)propan-1-one
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Overview
Description
1-(3-Aminophenyl)-2-(ethylsulfonyl)propan-1-one is an organic compound with a complex structure that includes an aminophenyl group, an ethylsulfonyl group, and a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminophenyl)-2-(ethylsulfonyl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 3-nitroacetophenone, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Sulfonylation: The resulting 3-aminophenylpropan-1-one is then subjected to sulfonylation using ethylsulfonyl chloride in the presence of a base like pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminophenyl)-2-(ethylsulfonyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3-Aminophenyl)-2-(ethylsulfonyl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Aminophenyl)-2-(ethylsulfonyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminophenyl)propan-1-one: Lacks the ethylsulfonyl group, making it less versatile in certain reactions.
2-(Ethylsulfonyl)propan-1-one: Lacks the aminophenyl group, limiting its biological activity.
Uniqueness
1-(3-Aminophenyl)-2-(ethylsulfonyl)propan-1-one is unique due to the presence of both the aminophenyl and ethylsulfonyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity compared to similar compounds.
Properties
Molecular Formula |
C11H15NO3S |
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Molecular Weight |
241.31 g/mol |
IUPAC Name |
1-(3-aminophenyl)-2-ethylsulfonylpropan-1-one |
InChI |
InChI=1S/C11H15NO3S/c1-3-16(14,15)8(2)11(13)9-5-4-6-10(12)7-9/h4-8H,3,12H2,1-2H3 |
InChI Key |
UKLORXROYRXPNV-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C(C)C(=O)C1=CC(=CC=C1)N |
Origin of Product |
United States |
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